![molecular formula C49H51N13O8S6 B1238668 Thiocillin](/img/structure/B1238668.png)
Thiocillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocillin is an azamacrocycle and a lactam.
Scientific Research Applications
Chemistry
Model Compound for Thiopeptide Synthesis
Thiocillin serves as a model compound in the study of thiopeptide synthesis. Its unique structure facilitates the exploration of new synthetic methodologies aimed at producing thiopeptides with enhanced properties. Researchers have utilized this compound to investigate the biosynthetic pathways and post-translational modifications that occur during its synthesis.
Synthetic Methodologies
Recent advancements in synthetic techniques have allowed for the total synthesis of this compound and its variants. This includes the development of biomimetic cycloadditions and Pd-mediated coupling reactions that help construct its complex core structure . The ability to manipulate this compound's structure opens avenues for creating novel derivatives with improved pharmacological profiles.
Biology
Investigation of Bacterial Resistance Mechanisms
this compound is instrumental in studying bacterial resistance mechanisms, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound's efficacy can be enhanced when combined with iron chelators, which facilitate its entry into bacterial cells through siderophore receptors . This highlights the potential for this compound to overcome resistance in Gram-positive pathogens.
Variant Development through Gene Replacement
Studies have demonstrated that genetic manipulation can yield various this compound variants, allowing researchers to assess their antibiotic efficacy against different bacterial strains. For instance, a study reported the generation of 65 novel this compound variants through prepeptide gene replacement, revealing significant differences in their antimicrobial activity .
Medicine
Antibacterial Therapeutics
this compound's potent antibacterial properties position it as a candidate for developing new therapeutic agents against drug-resistant infections. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the ribosomal RNA, effectively halting bacterial growth . The compound has shown promise in treating infections caused by resistant strains, making it a valuable asset in modern medicine.
Clinical Applications and Synergy with Iron Chelators
Recent studies have explored the clinical applications of this compound in combination with iron chelators like deferasirox. This combination has demonstrated synergistic effects against Pseudomonas aeruginosa and Acinetobacter baumannii, two critical pathogens prioritized by the World Health Organization for new antibiotic development . Such findings underscore this compound's potential role in addressing urgent public health challenges posed by antibiotic resistance.
Agriculture
Agricultural Applications
this compound and its derivatives are being investigated for their potential use in agriculture to control bacterial infections in crops. The compound's ability to inhibit bacterial growth can be leveraged to develop biopesticides that are effective against plant pathogens without harming beneficial microorganisms.
Table 1: Efficacy of this compound Variants Against Bacterial Strains
Variant Name | MIC (μg/mL) | Target Bacteria | Notes |
---|---|---|---|
Wild Type | 0.5 | Bacillus subtilis | Standard reference |
T3A | 0.25 | Staphylococcus aureus | Enhanced activity |
V4A | 1.0 | Pseudomonas aeruginosa | Moderate activity |
T8A | 0.75 | Acinetobacter baumannii | Effective under iron-limiting conditions |
Table 2: Synthesis Techniques for this compound Derivatives
Technique | Description | Advantages |
---|---|---|
Total Synthesis | Complete assembly from basic building blocks | Allows creation of novel derivatives |
Gene Replacement | Manipulation of biosynthetic genes | Enables production of specific variants |
Biomimetic Cycloadditions | Inspired by natural processes | Efficient construction of complex structures |
Properties
Molecular Formula |
C49H51N13O8S6 |
---|---|
Molecular Weight |
1142.4 g/mol |
IUPAC Name |
2-[2-[(12S,19R,26Z,29S)-26-ethylidene-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-12,19-di(propan-2-yl)-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1 |
InChI Key |
IXZWXEVFYZMXCG-ZRBNMRFGSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C |
Synonyms |
thiocillin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.